Cas no 1795186-68-3 (9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride)

9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a fluorinated benzoxazepine derivative with potential applications in medicinal chemistry and pharmaceutical research. The incorporation of a fluorine atom enhances its metabolic stability and bioavailability, while the benzoxazepine scaffold offers structural versatility for modulating biological activity. The hydrochloride salt form improves solubility, facilitating formulation and handling in experimental settings. This compound may serve as a valuable intermediate or pharmacophore in the development of CNS-targeted therapeutics due to its ability to interact with neurotransmitter receptors. Its well-defined structure allows for precise structure-activity relationship studies, making it a useful tool for researchers exploring novel bioactive molecules.
9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride structure
1795186-68-3 structure
Product Name:9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
CAS No:1795186-68-3
MF:C9H11ClFNO
MW:203.641144990921
CID:4614461
PubChem ID:86812410
Update Time:2025-06-08

9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
    • Inchi: 1S/C9H10FNO.ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;/h1-3,11H,4-6H2;1H
    • InChI Key: ZIUMKXYNLLKQHP-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C2CNCCOC=12.Cl

9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B441670-10mg
9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
1795186-68-3
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$ 50.00 2022-06-01
TRC
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9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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$ 160.00 2022-06-01
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9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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$ 250.00 2022-06-01
Enamine
EN300-189266-0.05g
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$153.0 2023-09-18
Enamine
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Additional information on 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Introduction to 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS No. 1795186-68-3)

9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, identified by the chemical compound code CAS No. 1795186-68-3, is a significant molecule in the realm of pharmaceutical chemistry. This compound belongs to the benzoxazepine class, a scaffold that has garnered considerable attention due to its structural versatility and potential pharmacological applications. The introduction of a fluorine atom at the 9-position and the tetrahydro structure contribute to its unique chemical and biological properties, making it a subject of intense research interest.

The benzoxazepine core is a fused heterocyclic system consisting of a benzene ring and an oxazole ring connected by a nitrogen atom. This configuration imparts specific electronic and steric properties that can be modulated by functional group substitutions. In the case of 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, the fluorine substituent plays a crucial role in enhancing metabolic stability and binding affinity to biological targets. The tetrahydro modification further influences the conformational flexibility of the molecule, which is often exploited to optimize pharmacokinetic profiles.

Recent advancements in medicinal chemistry have highlighted the benzoxazepine scaffold as a promising candidate for developing drugs targeting neurological disorders. Studies have demonstrated that benzoxazepines can interact with various neurotransmitter receptors and ion channels, making them attractive for applications in conditions such as anxiety, depression, and epilepsy. The fluorinated derivative 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has been particularly investigated for its potential as an anxiolytic agent.

One of the key attributes of this compound is its ability to modulate serotonin receptors, particularly the 5-HT1A receptor, which is implicated in anxiety regulation. Preclinical studies have shown that 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride exhibits potent binding affinity to this receptor with high selectivity over other serotonergic receptors. This selectivity is critical for minimizing side effects associated with broader serotonergic modulation.

The introduction of fluorine at the 9-position is a strategic modification that enhances the compound's pharmacological properties. Fluorine atoms are known to improve lipophilicity and metabolic stability by increasing electron density and influencing electronic distributions. These changes can lead to prolonged half-life and reduced susceptibility to enzymatic degradation. Furthermore, fluorine substitution often enhances binding interactions with biological targets due to its ability to engage in halogen bonding.

In vitro studies have provided insights into the mechanism of action of 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. Research indicates that this compound acts as a partial agonist at the 5-HT1A receptor. Partial agonism offers advantages over full agonists or antagonists by providing dose-dependent responses and reducing the risk of adverse effects such as tolerance or dependence. This mechanism makes it a promising candidate for treating anxiety disorders without exacerbating other serotonergic-related symptoms.

Pharmacokinetic studies have also been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. The compound has demonstrated favorable oral bioavailability and moderate plasma protein binding characteristics. These properties are essential for ensuring therapeutic efficacy while minimizing systemic exposure and potential drug-drug interactions.

The synthesis of 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of fluorine into the benzoxazepine core typically employs fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride). These reagents must be handled under controlled conditions due to their reactivity and potential hazards.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions while improving stability during storage and transportation. This formulation is advantageous for pharmaceutical development as it facilitates dosing accuracy and bioavailability enhancement.

Recent research has also explored analogs of 9-fluoro-2,3,4-pentafluorotetrahydropyrazolo[1',5':0]-[1]benzoxazinyl]acetic acid, which share structural similarities with our target compound but incorporate additional fluorine atoms or different heterocyclic moieties. These analogs have been synthesized to evaluate their pharmacological profiles relative to 9-fluoro-2-pentafluorotetrahydropyrazolo[1',5':0]-[1]benzoxazinyl]acetic acid (CAS No: 1795186-68-3) in terms of receptor binding affinity and behavioral effects in animal models.

The impact of fluorination on pharmacological activity has been extensively studied across various drug classes beyond anxiolytics. For instance,in antiviral medications,fluorinated compounds often exhibit enhanced resistance against viral mutation,prolonging their therapeutic efficacy。Similarly,in anticancer agents,fluorination can improve target specificity and metabolic stability。These findings underscore the importance of fluorinated derivatives like 9-fluoro-2-pentafluorotetrahydropyrazolo[1',5':0]-[1]benzoxazinyl]acetic acid (CAS No: 1795186-68-3) in modern drug discovery。

The development pipeline for 9-fluoro-pentafluorotetrahydropyrazolo[1',5':0]-[1]benzoxazinyl]acetic acid (CAS No: 1795186-68-3) continues to evolve with new synthetic methodologies being explored。Advances in flow chemistry,catalytic processes,and green chemistry principles are enabling more efficient production routes while reducing environmental impact。These innovations are critical for transitioning promising candidates like our target molecule from academic research into viable pharmaceutical products。

Ethical considerations also play a significant role in pharmaceutical development。While research on compounds like 9-fluoro-pentafluorotetrahydropyrazolo[1',5':0]-[1]benzoxazinyl]acetic acid (CAS No: 1795186-68-3) must proceed with rigorous adherence to regulatory guidelines,collaborative efforts between academia,industry,and regulatory bodies ensure responsible progress。This includes thorough safety evaluations through preclinical studies before human trials commence。

The future prospects for benzoxazepine derivatives remain bright,with ongoing investigations into their potential applications beyond anxiety disorders。Exploration into their roles in neuroprotection against age-related cognitive decline、antidepressant effects、and even antipsychotic properties continues。Such broad-based research highlights how foundational structures like benzoxazepines can yield diverse therapeutic opportunities through strategic molecular modifications。

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